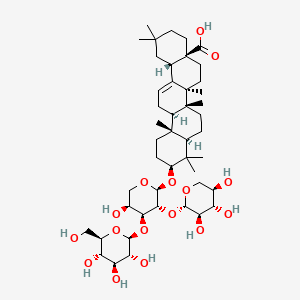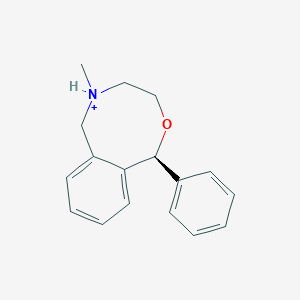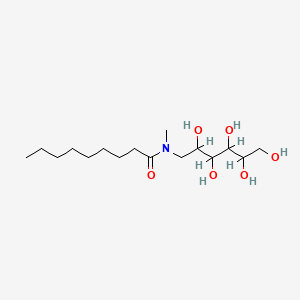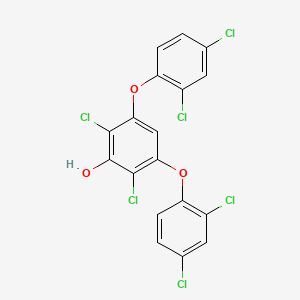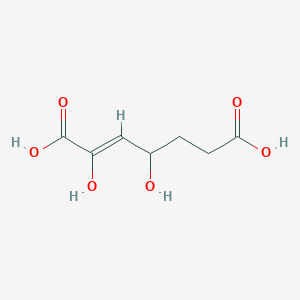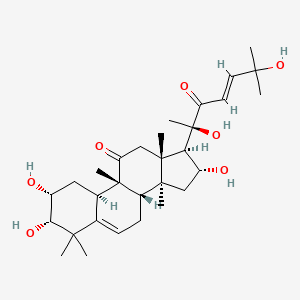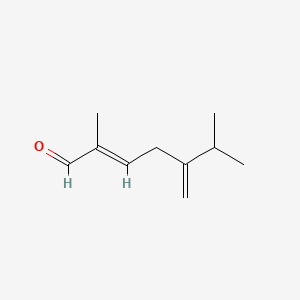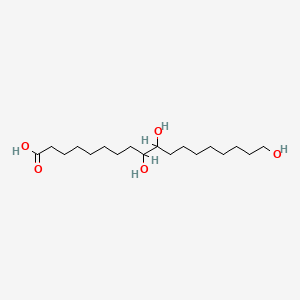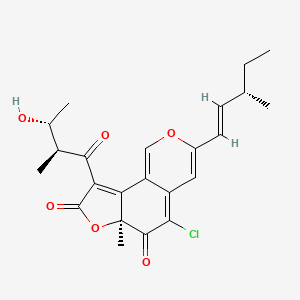
Chaetoviridin A
Descripción general
Descripción
Chaetoviridin A es un metabolito secundario producido por el hongo Chaetomium globosum. Pertenece a la clase de antibióticos azaphilona y es conocido por sus potentes propiedades antifúngicas. Se ha encontrado que este compuesto inhibe el crecimiento de varios hongos patógenos, incluido Verticillium dahliae, que causa la marchitez por Verticillium en cultivos como el algodón .
Aplicaciones Científicas De Investigación
Chaetoviridin A tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la biosíntesis de las azaphilonas y para desarrollar nuevas metodologías sintéticas para productos naturales complejos.
Medicina: Se está investigando el potencial de la this compound como fármaco antifúngico para tratar infecciones fúngicas en humanos.
Industria: Se investiga el compuesto para su uso en el desarrollo de fungicidas ecológicos para aplicaciones agrícolas.
Mecanismo De Acción
Chaetoviridin A ejerce sus efectos antifúngicos al inhibir la germinación de esporas y el crecimiento micelial de hongos patógenos. El compuesto interrumpe varias vías metabólicas, incluido el metabolismo del ácido linolénico, el metabolismo del ácido alfa-linolénico y el metabolismo de las purinas, que son cruciales para el crecimiento y desarrollo de los hongos . Además, la this compound induce la producción de especies reactivas de oxígeno y óxido nítrico, lo que lleva a la necrosis celular y la deformación micelial .
Análisis Bioquímico
Biochemical Properties
Chaetoviridin A plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to inhibit the growth of the fungal pathogen Verticillium dahliae by interfering with spore germination and mycelial growth . The compound interacts with enzymes involved in cell wall degradation, leading to increased production of reactive oxygen species and nitrous oxide, which contribute to its antifungal activity . Additionally, this compound has been found to interact with proteins involved in stress response and detoxification, further enhancing its inhibitory effects on fungal pathogens .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In fungal cells, it causes cell necrosis and mycelial deformation, leading to the inhibition of spore germination and growth . The compound also influences cell signaling pathways by increasing the production of reactive oxygen species and nitrous oxide, which play a role in the defense response of plants against fungal infections . Furthermore, this compound has been shown to affect gene expression related to stress resistance and detoxification, thereby enhancing the overall defense mechanisms of the host plant .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition and changes in gene expression. The compound binds to enzymes involved in cell wall degradation, resulting in the production of reactive oxygen species and nitrous oxide . This binding interaction disrupts the normal functioning of the fungal cells, leading to cell necrosis and mycelial deformation . Additionally, this compound down-regulates genes related to stress resistance and detoxification, further inhibiting the growth and survival of fungal pathogens .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and retains its antifungal activity over extended periods . Its degradation products may also contribute to its overall bioactivity. Long-term studies have shown that this compound can cause sustained inhibition of fungal growth and spore germination, indicating its potential for long-term use in agricultural applications . Additionally, in vitro and in vivo studies have demonstrated that this compound can enhance the defense response of plants over time, leading to improved resistance against fungal infections .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal activity without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including cell necrosis and tissue damage . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, indicating the importance of optimizing dosage for maximum efficacy and minimal toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including linolenic acid metabolism, alpha-linolenic acid metabolism, arachidonic acid metabolism, and purine metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s overall bioactivity and its ability to inhibit fungal growth and spore germination .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . These interactions influence the localization and concentration of this compound within the cells, thereby affecting its bioactivity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its interactions with enzymes and proteins involved in cell wall degradation and stress response, thereby contributing to its antifungal activity . Additionally, the subcellular localization of this compound may influence its stability and degradation, further affecting its overall bioactivity .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Chaetoviridin A se obtiene principalmente mediante la fermentación de Chaetomium globosum. La biosíntesis implica una sintasa de poliquétidos (PKS) altamente reductora y una aciltransferasa, que trabajan juntas para formar el núcleo piranoquinónico del compuesto . El proceso de fermentación normalmente implica el cultivo del hongo en un medio rico en nutrientes en condiciones controladas para maximizar el rendimiento de la this compound.
Métodos de producción industrial: La producción industrial de this compound sigue técnicas de fermentación similares, pero a mayor escala. El proceso implica la optimización de las condiciones de crecimiento, como la temperatura, el pH y la disponibilidad de nutrientes, para mejorar la producción del compuesto. Después de la fermentación, el compuesto se extrae y se purifica utilizando técnicas como la extracción con solventes, la cromatografía y la cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones: Chaetoviridin A experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar su bioactividad o para estudiar sus propiedades químicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio pueden usarse para oxidar la this compound, lo que lleva a la formación de diferentes derivados.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio pueden emplearse para reducir el compuesto, alterando sus grupos funcionales.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de la chaetoviridin con actividades biológicas alteradas. Estos derivados a menudo se estudian por sus propiedades antifúngicas o antibacterianas mejoradas .
Comparación Con Compuestos Similares
Chaetoviridin A está estrechamente relacionado con otros compuestos azaphilona como la chaetoviridin E y la chaetomugilin D. Estos compuestos comparten un núcleo piranoquinónico similar, pero difieren en sus sustituyentes y bioactividades . En comparación con sus análogos, la this compound exhibe propiedades antifúngicas únicas y un espectro más amplio de actividad contra varios patógenos vegetales .
Compuestos similares:
- Chaetoviridin E
- Chaetomugilin D
- Chaetoglobosin R
- Chaetoglobosin T
This compound destaca por su potente actividad antifúngica y sus posibles aplicaciones en agricultura y medicina. Su estructura química y bioactividad únicas lo convierten en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
(6aS)-5-chloro-9-[(2S,3R)-3-hydroxy-2-methylbutanoyl]-6a-methyl-3-[(E,3S)-3-methylpent-1-enyl]furo[2,3-h]isochromene-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClO6/c1-6-11(2)7-8-14-9-15-16(10-29-14)18-17(20(26)12(3)13(4)25)22(28)30-23(18,5)21(27)19(15)24/h7-13,25H,6H2,1-5H3/b8-7+/t11-,12-,13+,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSQVPGTQUYLEQ-CCBHEJLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC1=CC2=C(C(=O)C3(C(=C(C(=O)O3)C(=O)C(C)C(C)O)C2=CO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C/C1=CC2=C(C(=O)[C@@]3(C(=C(C(=O)O3)C(=O)[C@@H](C)[C@@H](C)O)C2=CO1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893270 | |
| Record name | Chaetoviridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308671-17-1, 128252-98-2 | |
| Record name | (6aS)-5-Chloro-9-[(2S,3R)-3-hydroxy-2-methyl-1-oxobutyl]-6a-methyl-3-[(1E,3S)-3-methyl-1-penten-1-yl]-6H-furo[2,3-h]-2-benzopyran-6,8(6aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308671-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chaetoviridin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128252982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chaetoviridin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-(3-phenyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B1236694.png)
